REACTION_CXSMILES
|
[CH2:1]([OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[O:9]1[CH:14]=[CH:13][CH2:12][CH2:11][CH2:10]1.Cl>O>[O:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]1[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:8]
|
Name
|
|
Quantity
|
70.9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCO)O
|
Name
|
|
Quantity
|
16.82 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the melt cooled to 45°
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reaction temperature of approximately 50°
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 0.5 h
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ER (2×250 ml)
|
Type
|
WASH
|
Details
|
The ER solution was washed with water (3×500 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by [FCS] elution with EA/hexane (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |